molecular formula C11H10BrNO2 B1417128 Ethyl 3-bromo-2-cyano-4-methylbenzoate CAS No. 1805248-89-8

Ethyl 3-bromo-2-cyano-4-methylbenzoate

Cat. No. B1417128
M. Wt: 268.11 g/mol
InChI Key: YKDMTHYIBLUJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Ethyl 3-bromo-2-cyano-4-methylbenzoate involves the bromination of 3-cyano-4-methylbenzoic acid followed by esterification with ethyl alcohol . The reaction proceeds under acidic conditions, resulting in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2-cyano-4-methylbenzoate consists of a benzoate ring with a bromo group at position 3, a cyano group at position 2, and an ethyl ester group attached to the carboxylic acid moiety. The molecular weight of the compound is approximately 268.11 g/mol .


Chemical Reactions Analysis

Ethyl 3-bromo-2-cyano-4-methylbenzoate can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in the context of drug synthesis and functionalization of aromatic compounds .


Physical And Chemical Properties Analysis

  • Storage : Sealed in dry conditions at room temperature

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-5-4-7(2)10(12)9(8)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMTHYIBLUJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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